![molecular formula C5H10N2O B2416886 4-(Methylamino)pyrrolidin-2-one CAS No. 1195687-54-7](/img/structure/B2416886.png)
4-(Methylamino)pyrrolidin-2-one
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Overview
Description
4-(Methylamino)pyrrolidin-2-one is a compound with the CAS Number: 1195687-54-7 . It has a molecular weight of 114.15 . The IUPAC name for this compound is 4-(methylamino)pyrrolidin-2-one .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)pyrrolidin-2-one is 1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) . This indicates that the compound has a pyrrolidin-2-one ring with a methylamino group attached .Physical And Chemical Properties Analysis
4-(Methylamino)pyrrolidin-2-one is a colorless to white to yellow liquid or semi-solid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial Activity
Pyrrolidin-2-one derivatives exhibit significant antimicrobial properties. Researchers have synthesized various analogs of 4-(Methylamino)pyrrolidin-2-one, which show promising activity against bacteria, fungi, and other pathogens. These compounds could serve as leads for developing novel antimicrobial agents .
Anticancer Activity
The pyrrolidin-2-one scaffold has attracted attention in cancer research. Some derivatives of 4-(Methylamino)pyrrolidin-2-one demonstrate anticancer effects by inhibiting tumor cell growth, inducing apoptosis, or interfering with cancer-related pathways. These compounds hold promise for future drug development .
Anti-inflammatory Activity
Certain 4-(Methylamino)pyrrolidin-2-one derivatives exhibit anti-inflammatory properties. They may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disorders .
Antidepressant Activity
Pyrrolidin-2-one derivatives have been investigated for their antidepressant effects. Compounds related to 4-(Methylamino)pyrrolidin-2-one may influence neurotransmitter systems, providing a basis for developing new antidepressant drugs .
Anti-HCV Activity
Hepatitis C virus (HCV) remains a global health concern. Some pyrrolidin-2-one derivatives, including those related to 4-(Methylamino)pyrrolidin-2-one, exhibit anti-HCV activity. These compounds could contribute to the development of effective antiviral therapies .
Industrial Applications
Beyond pharmaceuticals, pyrrolidin-2-one derivatives find applications in various industrial sectors. Their unique chemical properties make them useful in areas such as materials science, catalysis, and polymer chemistry .
Safety and Hazards
Future Directions
Pyrrolidine compounds, including 4-(Methylamino)pyrrolidin-2-one, have a wide range of applications in drug discovery . They are used to design new compounds with different biological profiles . The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Result of Action
It’s known that 1,3-dihydro-2h-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and we highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
4-(methylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQOVRVVPPYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)pyrrolidin-2-one |
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